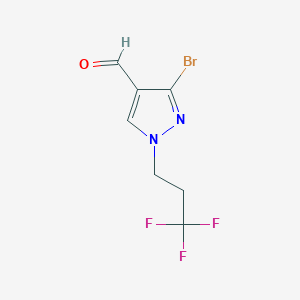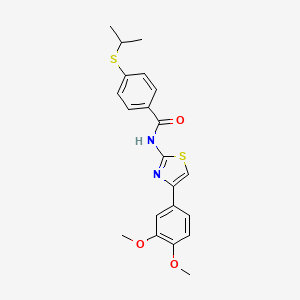
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mecanismo De Acción
Target of Action
The primary targets of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are promising therapeutic targets in cancer treatment .
Mode of Action
This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds directly to these kinases, leading to the suppression of their downstream signaling pathways . This results in the inhibition of cell proliferation by blocking cell cycle progression .
Biochemical Pathways
The compound’s action on CDK6 and CDK9 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . By inhibiting these kinases, the compound disrupts the cell cycle, leading to cell cycle arrest and ultimately inducing cellular apoptosis .
Pharmacokinetics
The compound’s molecular weight is248.71 Da , which is within the optimal range for oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of cell proliferation and the induction of cellular apoptosis . This is achieved by blocking cell cycle progression, specifically the transition from the G1 phase to the S phase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N4-(2-phenylethyl)pyrimidine-2,4-diamine: A similar compound with a different substitution pattern on the phenylethyl group.
6-chloro-N4-(1-methylethyl)pyrimidine-2,4-diamine: Another derivative with a different alkyl group attached to the pyrimidine ring.
Uniqueness
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-phenylethyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)15-11-7-10(13)16-12(14)17-11/h2-8H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMCTUUHBDJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide](/img/structure/B2913085.png)



![4-(dimethylsulfamoyl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide](/img/structure/B2913091.png)



![7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2913096.png)
![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)

![2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2913100.png)
